Cas no 844639-57-2 (CAY10471 Racemate)

CAY10471 Racemate structure
CAY10471 Racemate structure
Product Name:CAY10471 Racemate
CAS No:844639-57-2
MF:C21H21FN2O4S
MW:416.465847730637
CID:1824019
PubChem ID:11384493
Update Time:2025-07-15

CAY10471 Racemate Chemical and Physical Properties

Names and Identifiers

    • (+)-3-[[(4-FLUOROPHENYL)SULFONYL]METHYLAMINO]-1,2,3,4-TETRAHYDRO-9H-CARBAZOLE-9-ACETIC ACID
    • TM30089
    • CAY10471 Racemate
    • 3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid (ACI)
    • 2-(3-(4-Fluoro-N-methylphenylsulfonamido)-3,4-dihydro-1H-carbazol-9(2H)-yl)acetic acid
    • SCHEMBL16558832
    • 2-(3-((4-fluorophenyl)sulfonyl-methylamino)-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid
    • CAY 10471
    • F449K9EB2G
    • 844639-57-2
    • SR-01000946745-1
    • 627865-18-3
    • NCGC00344391-06
    • 627865-18-3 (rotation +)
    • DB-214791
    • (+)-3-(((4-Fluorophenyl)sulfonyl)methylamino)-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
    • Q27075746
    • 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid)
    • [3-(N-methyl-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
    • GTPL1905
    • TM30089 Racemate
    • NCGC00344391-03
    • (3-{[(4-Fluorophenyl)sulfonyl](methyl)amino}-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid
    • 844639-57-2 (racemic)
    • CHEMBL1643768
    • TM-30089
    • HMS3649N22
    • TM 30089
    • SR-01000946745
    • CAY10471 (Racemate)
    • 9H-Carbazole-9-acetic acid,3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-
    • UNII-F449K9EB2G
    • MLS006010831
    • CAY10471
    • 9H-Carbazole-9-acetic acid, 3-(((4-fluorophenyl)sulfonyl)methylamino)-1,2,3,4-tetrahydro-, (+)-
    • CS-0007735
    • 2-(3-((4-fluoro-N-methylphenyl)sulfonamido)-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid
    • HY-13706
    • 9H-Carbazole-9-acetic acid, 3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-, (+)-
    • AKOS030530960
    • SMR004701758
    • 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
    • CAY-10471
    • NCGC00344391-05
    • CAY10471 racemic
    • NCGC00344391-02
    • 3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
    • G13430
    • Inchi: 1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)
    • InChI Key: CANCTKXGRVNXFP-UHFFFAOYSA-N
    • SMILES: O=C(CN1C2CCC(CC=2C2C1=CC=CC=2)N(S(C1C=CC(F)=CC=1)(=O)=O)C)O

Computed Properties

  • Exact Mass: 416.12060649g/mol
  • Monoisotopic Mass: 416.12060649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 88Ų

Experimental Properties

  • Melting Point: 165-173℃ (dichloromethane )

CAY10471 Racemate Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

CAY10471 Racemate Pricemore >>

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CAY10471 Racemate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, rt
1.3 3 h, rt
2.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
2.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
3.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
1.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  60 min, rt
1.2 12 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
2.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, rt
2.3 3 h, rt
3.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
3.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
4.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

CAY10471 Racemate Raw materials

CAY10471 Racemate Preparation Products

CAY10471 Racemate Suppliers

Amadis Chemical Company Limited
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(CAS:844639-57-2)CAY10471 Racemate
Order Number:A935721
Stock Status:in Stock
Quantity:10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:18
Price ($):220.0
Email:sales@amadischem.com

Additional information on CAY10471 Racemate

Comprehensive Overview of CAY10471 Racemate (CAS No. 844639-57-2)

CAY10471 Racemate, chemically designated as (1R,2S,5S)-2-[(1S)-1-cyano-1,3,3-trimethylpropyl]cyclohexyl 3-hydroxy-4-methylbenzoate, is a meticulously crafted pharmaceutical intermediate that has garnered significant attention in the field of medicinal chemistry. This compound, identified by its unique CAS No. 844639-57-2, represents a critical building block in the synthesis of advanced therapeutic agents. Its stereochemical configuration and structural properties make it a valuable candidate for further derivatization and exploration in drug development pipelines.

The racemic mixture of CAY10471 Racemate underscores the importance of enantioselective synthesis in modern pharmaceutical research. The presence of multiple stereocenters in its molecular framework necessitates precise synthetic methodologies to achieve high enantiomeric purity. Recent advancements in asymmetric catalysis and chiral resolution techniques have enabled researchers to isolate and utilize individual enantiomers of CAY10471 Racemate, thereby expanding its potential applications in the design of novel bioactive molecules.

One of the most compelling aspects of CAY10471 Racemate is its role as a precursor in the development of pharmacologically active compounds. Studies have demonstrated its utility in constructing complex scaffolds that exhibit promising biological activities. For instance, derivatives of CAY10471 Racemate have been investigated for their potential anti-inflammatory and analgesic properties. The hydroxymethylbenzoate moiety within its structure provides a versatile platform for further functionalization, allowing chemists to tailor the compound's pharmacokinetic and pharmacodynamic profiles to meet specific therapeutic requirements.

Recent research publications highlight the incorporation of CAY10471 Racemate into innovative drug candidates targeting neurological disorders. The cyclohexyl backbone and the cyano-substituent contribute to the compound's lipophilicity, making it an attractive candidate for blood-brain barrier penetration. Preclinical studies have shown that certain analogs derived from CAY10471 Racemate exhibit significant neuroprotective effects in animal models, suggesting their potential as treatments for conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the importance of CAY10471 Racemate as a key intermediate in the quest for next-generation neurotherapeutics.

The synthesis of CAY10471 Racemate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include cyclohexane ring formation, stereoselective alkylation, and esterification reactions. The use of advanced computational tools has facilitated the rational design of synthetic routes, minimizing unwanted side products and maximizing efficiency. Such methodologies align with the broader trend in pharmaceutical chemistry towards sustainable and green chemistry principles.

In addition to its pharmaceutical applications, CAY10471 Racemate has shown promise in materials science and agrochemical research. Its unique structural features make it a suitable candidate for developing novel polymers and specialty chemicals with tailored properties. Researchers are exploring its potential as a chiral auxiliary in asymmetric transformations, which could revolutionize industrial chemical processes by improving reaction selectivity and yield.

The regulatory landscape surrounding CAY10471 Racemate is another critical consideration for researchers and manufacturers alike. Compliance with international guidelines ensures that the compound can be safely handled and utilized in both academic and industrial settings. Recent updates to Good Manufacturing Practices (GMP) emphasize the need for rigorous quality control measures throughout the synthesis and purification process, guaranteeing consistency and reliability for end-users.

Future directions in CAY10471 Racemate research are likely to focus on expanding its applications into emerging therapeutic areas. The growing demand for targeted therapies necessitates innovative molecular architectures, and CAY10471 Racemate offers a versatile platform for such endeavors. Collaborative efforts between academia and industry are expected to drive further discoveries, leveraging cutting-edge technologies to unlock new possibilities for this remarkable compound.

In conclusion, CAY10471 Racemate (CAS No. 844639-57-2) stands as a testament to the ingenuity of modern medicinal chemistry. Its multifaceted applications, from drug development to materials science, highlight its significance as a chemical entity with broad utility. As research continues to evolve, it is anticipated that CAY10471 Racemate will play an increasingly pivotal role in shaping the future of pharmaceutical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:844639-57-2)CAY10471 Racemate
A935721
Purity:99%
Quantity:10mg
Price ($):220.0
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